4,4'-Dimethyl-[1,1'-biphenyl]-3-amine
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Overview
Description
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where two methyl groups are attached to the 4 and 4’ positions of the biphenyl structure, and an amine group is attached to the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-dimethylbiphenyl, which can be prepared through various methods, including the Gomberg reaction or the thermal decomposition of diaroyl peroxides.
Amination: The introduction of the amine group at the 3 position can be achieved through nitration followed by reduction. For example, nitration of 4,4’-dimethylbiphenyl can produce 4,4’-dimethyl-3-nitrobiphenyl, which is then reduced to 4,4’-dimethyl-[1,1’-biphenyl]-3-amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine are not well-documented in the literature. large-scale synthesis would likely involve similar steps to those used in laboratory synthesis, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces various reduced amine derivatives.
Substitution: Produces halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4,4’-Dimethyl-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-[1,1’-biphenyl]-3-amine depends on its specific application:
Biological Activity: The compound may interact with cellular proteins and enzymes, affecting various biochemical pathways.
Chemical Reactions: Acts as a nucleophile in substitution reactions and as a reducing agent in reduction reactions.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
4,4’-Dimethyl-[1,1’-biphenyl]-2-amine: Similar structure but with the amine group at the 2 position, leading to different reactivity and properties.
4,4’-Dimethyl-[1,1’-biphenyl]-4-amine: Amine group at the 4 position, affecting its chemical behavior and applications
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
2-methyl-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C14H15N/c1-10-3-6-12(7-4-10)13-8-5-11(2)14(15)9-13/h3-9H,15H2,1-2H3 |
InChI Key |
KRBUSDMYKXGCNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)C)N |
Origin of Product |
United States |
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